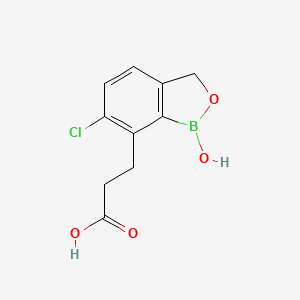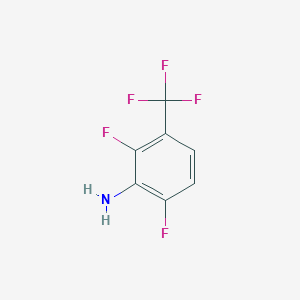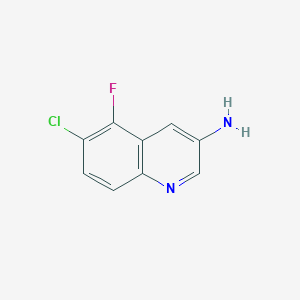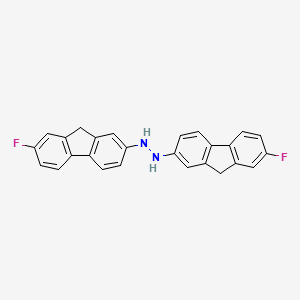
6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoxaborole core, which is a boron-containing heterocycle, and is substituted with a chloro group and a propanoic acid moiety. The presence of boron in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid typically involves the formation of the benzoxaborole core followed by the introduction of the chloro and propanoic acid substituents. One common method involves the reaction of 2-aminophenol with boric acid to form the benzoxaborole ring. This intermediate can then be chlorinated using thionyl chloride or another chlorinating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates and yields. Purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzoxaborole derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex boron-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the boron atom, which can form reversible covalent bonds with active site residues.
Industry: Utilized in the development of new materials with unique properties, such as boron-containing polymers.
Mecanismo De Acción
The mechanism by which 6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid exerts its effects is primarily through the interaction of the boron atom with biological molecules. The boron atom can form reversible covalent bonds with hydroxyl or amino groups in enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid
- 2-(Hydroxymethyl)phenylboronic acid cyclic monoester
- 6-Chloro-1-hydroxy-1,3-dihydro-2H-indol-2-one
Uniqueness
6-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid is unique due to the presence of both a chloro group and a propanoic acid moiety, which impart distinct chemical properties and potential biological activities. The combination of these functional groups with the benzoxaborole core makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C10H10BClO4 |
|---|---|
Peso molecular |
240.45 g/mol |
Nombre IUPAC |
3-(6-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C10H10BClO4/c12-8-3-1-6-5-16-11(15)10(6)7(8)2-4-9(13)14/h1,3,15H,2,4-5H2,(H,13,14) |
Clave InChI |
PIKUXCXGVVNMQJ-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C=CC(=C2CCC(=O)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea](/img/structure/B13147098.png)

![2-{1-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)piperidin-3-yl}acetic acid](/img/structure/B13147116.png)




![1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13147141.png)
![2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one](/img/structure/B13147143.png)

![[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-](/img/structure/B13147166.png)

